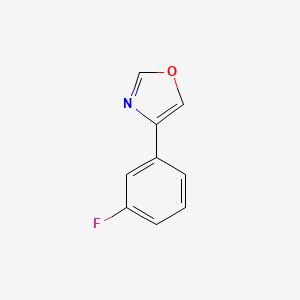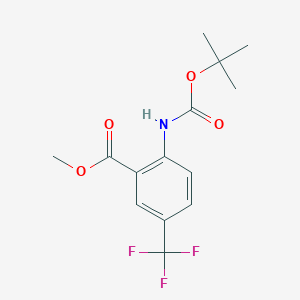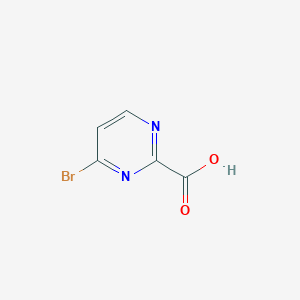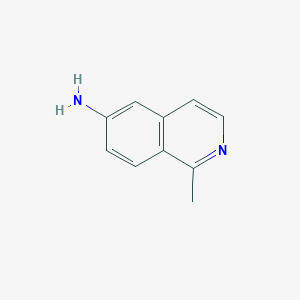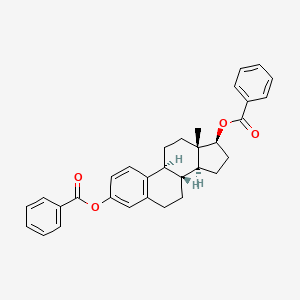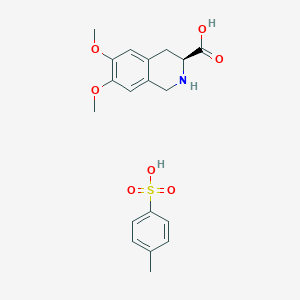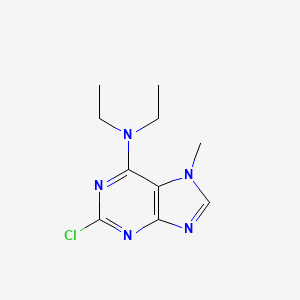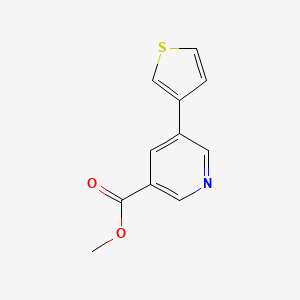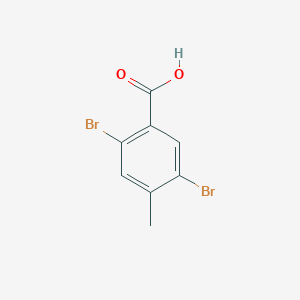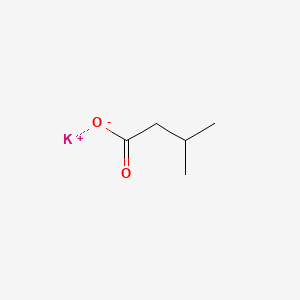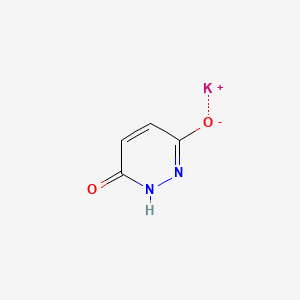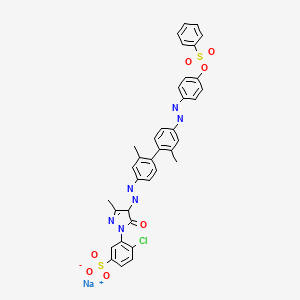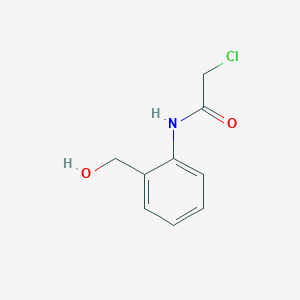
2-クロロ-N-(2-(ヒドロキシメチル)フェニル)アセトアミド
概要
説明
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is characterized by the presence of a chloro group, a phenyl ring, and a hydroxymethyl group attached to an acetamide moiety
科学的研究の応用
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
Mode of Action
It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser
Pharmacokinetics
It is reported to be very soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Its solubility in water suggests that it could be influenced by the hydration status of the environment.
生化学分析
Biochemical Properties
It is known to be a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser .
Cellular Effects
It has been shown to inhibit the growth of bacteria by inhibiting the synthesis of proteins from RNA .
Molecular Mechanism
It is known to inhibit the synthesis of proteins from RNA in bacteria , suggesting that it may interact with the protein synthesis machinery in these organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-(hydroxymethyl)aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 2-chloroacetamide and 2-(hydroxymethyl)aniline.
Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, often at elevated temperatures to increase the reaction rate.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(hydroxymethyl)phenyl)acetamide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: 2-chloro-N-(2-(carboxymethyl)phenyl)acetamide.
Reduction: N-(2-(hydroxymethyl)phenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-(2-(hydroxymethyl)phenyl)acetamide:
Uniqueness
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s dual functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various scientific fields.
特性
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGYMSJKPJYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626656 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-09-8 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
